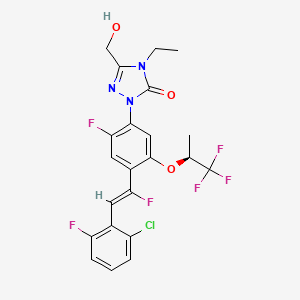

Dhodh-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H18ClF6N3O3 |

|---|---|

Molecular Weight |

521.8 g/mol |

IUPAC Name |

2-[4-[(Z)-2-(2-chloro-6-fluorophenyl)-1-fluoroethenyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C22H18ClF6N3O3/c1-3-31-20(10-33)30-32(21(31)34)18-9-19(35-11(2)22(27,28)29)13(8-17(18)26)16(25)7-12-14(23)5-4-6-15(12)24/h4-9,11,33H,3,10H2,1-2H3/b16-7-/t11-/m0/s1 |

InChI Key |

VRGIITSIPNKYAT-FQKZPNAISA-N |

Isomeric SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)/C(=C/C3=C(C=CC=C3Cl)F)/F)F)CO |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=CC3=C(C=CC=C3Cl)F)F)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of DHODH in De Novo Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids. Dihydroorotate dehydrogenase (DHODH) is the fourth and only mitochondrial enzyme in this pathway, catalyzing the rate-limiting oxidation of dihydroorotate to orotate. Its unique location, linking pyrimidine biosynthesis to the mitochondrial electron transport chain, and its critical role in sustaining the high nucleotide demand of rapidly proliferating cells, have positioned DHODH as a major therapeutic target. This guide provides a comprehensive overview of DHODH's biochemical function, regulation, and its significance in drug development for cancer, autoimmune disorders, and viral infections.

Biochemical Function and Mechanism of DHODH

DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the outer surface of the inner mitochondrial membrane.[1] It catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of (S)-dihydroorotate to orotate.[1][2] This is the only redox reaction in the pathway.[3] The electrons from this oxidation are transferred to the mitochondrial electron transport chain via the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[4] This process directly links nucleotide metabolism to cellular respiration.

Human DHODH (hDHODH) is a 43 kDa protein composed of two main domains: an N-terminal α-helical domain that forms a tunnel for the ubiquinone substrate and a C-terminal α/β-barrel domain that contains the FMN cofactor and the active site for dihydroorotate binding. The enzyme functions as a monomer.

The overall reaction catalyzed by DHODH is: (S)-dihydroorotate + Ubiquinone → Orotate + Ubiquinol

The product, orotate, is then transported to the cytosol for the final two steps of Uridine Monophosphate (UMP) synthesis, which is the precursor for all other pyrimidine nucleotides.

The De Novo Pyrimidine Synthesis Pathway

The pathway begins in the cytosol and comprises six enzymatic steps to produce UMP.

-

Steps 1-3 (Cytosol): The multifunctional enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase) catalyzes the initial three steps, converting glutamine, ATP, and bicarbonate into dihydroorotate.

-

Step 4 (Mitochondria): Dihydroorotate is transported into the mitochondria where DHODH oxidizes it to orotate.

-

Steps 5-6 (Cytosol): Orotate is converted to UMP by the bifunctional enzyme UMP synthase (UMPS), which possesses both orotate phosphoribosyltransferase and OMP decarboxylase activities.

Inhibition of DHODH blocks this critical fourth step, leading to the rapid depletion of the intracellular pyrimidine pool (UMP, UDP, UTP), which is essential for RNA and DNA synthesis. This depletion induces cell cycle arrest, primarily at the S-phase, and can lead to apoptosis in cells highly dependent on this pathway.

Caption: The De Novo Pyrimidine Synthesis Pathway highlighting mitochondrial DHODH.

Regulation of Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is tightly regulated to meet cellular demands. While DHODH itself is a rate-limiting enzyme, key regulatory inputs occur upstream. Growth factor signaling, particularly through the mTORC1 pathway, can stimulate pyrimidine synthesis. The mTORC1 downstream target, S6K1, directly phosphorylates and activates the CAD enzyme, thereby increasing the production of dihydroorotate, the substrate for DHODH. This links anabolic growth signals directly to the production of nucleotides needed for ribosome biogenesis and cell proliferation.

Caption: Upstream regulation of pyrimidine synthesis by the mTORC1/S6K1 signaling axis.

DHODH as a Therapeutic Target

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are particularly dependent on the de novo synthesis pathway. In contrast, quiescent cells often rely on the pyrimidine salvage pathway. This metabolic difference creates a therapeutic window, making DHODH an attractive target for various diseases.

-

Autoimmune Diseases: Activated T and B lymphocytes are key drivers in autoimmune diseases like rheumatoid arthritis and multiple sclerosis. DHODH inhibitors such as Leflunomide and its active metabolite Teriflunomide are approved for these conditions, working by suppressing the proliferation of these immune cells.

-

Cancer: Many tumors are metabolically reliant on de novo pyrimidine production. DHODH inhibitors can starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby inhibiting tumor growth. Brequinar, a potent DHODH inhibitor, has shown significant activity in preclinical models of acute myeloid leukemia (AML) and other cancers.

-

Virology: Viruses are dependent on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition can reduce the availability of nucleosides, thus hindering viral nucleic acid synthesis and exhibiting broad-spectrum antiviral activity.

Quantitative Data on DHODH Inhibitors

The efficacy of DHODH inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and against cell growth.

| Compound | Target | Enzymatic IC50 | Cell Line | Cell Growth IC50 | Reference(s) |

| Leflunomide | Human DHODH | - | KYSE510 (ESCC) | 108.2 µM | |

| KYSE450 (ESCC) | 124.8 µM | ||||

| SW620 (CRC) | 173.9 µM | ||||

| Teriflunomide | Human DHODH | - | A/PR/8/34(H1N1) | 35.02 ± 3.33 µM | |

| SARS-CoV-2 | 26.06 ± 4.32 µM | ||||

| Brequinar | Human DHODH | 5.2 nM | HeLa | 0.156 µM (72h) | |

| Dhodh-IN-16 | Human DHODH | 0.396 nM | MOLM-13 | 0.2 nM | |

| Compound 11 | Human DHODH | - | A/PR/8/34(H1N1) | 0.85 ± 0.05 µM | |

| SARS-CoV-2 | 3.60 ± 0.67 µM |

ESCC: Esophageal Squamous Cell Carcinoma; CRC: Colorectal Carcinoma

Key Experimental Protocols

Protocol 1: DHODH Enzymatic Activity Assay (DCIP-Based)

This assay measures DHODH activity by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Substrates: Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10)

-

Indicator Dye: 2,6-dichloroindophenol (DCIP)

-

Test Inhibitor (e.g., Dhodh-IN-16)

-

96-well microplate and plate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing reaction buffer, 100 µM CoQ10, and 200 µM DCIP.

-

Add varying concentrations of the test inhibitor to the wells. Include a DMSO vehicle control.

-

Pre-incubate the plate with recombinant human DHODH for 30 minutes at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate DHO to a final concentration of 500 µM.

-

Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the reaction rate and plot percent inhibition against inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (Luminescent)

This protocol determines the effect of a DHODH inhibitor on the proliferation of a given cell line.

Materials:

-

Cell line of interest (e.g., MOLM-13)

-

Complete cell culture medium

-

Test Inhibitor

-

96-well opaque-walled microplates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density that permits logarithmic growth over the assay period (e.g., 1,000-10,000 cells/well).

-

Allow cells to adhere or recover overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to untreated controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Uridine Rescue Assay

This assay confirms that the observed anti-proliferative effect of a compound is specifically due to the inhibition of de novo pyrimidine synthesis.

Procedure:

-

Perform the cellular proliferation assay (Protocol 2) in parallel on two sets of plates.

-

In the first set, treat cells with the test inhibitor alone.

-

In the second "rescue" set, co-treat the cells with the test inhibitor and a saturating concentration of uridine (e.g., 100 µM). Uridine can be utilized by the pyrimidine salvage pathway, bypassing the block in de novo synthesis.

-

After the incubation period, measure cell viability in both sets.

-

Data Analysis: An on-target DHODH inhibitor will show a significant rightward shift in its IC50 curve (reduced potency) in the presence of uridine, as the cells are "rescued" from pyrimidine starvation.

Caption: General workflow for the identification and validation of DHODH inhibitors.

Conclusion

Dihydroorotate dehydrogenase stands as a linchpin in cellular metabolism, uniquely bridging the de novo pyrimidine synthesis pathway with mitochondrial respiration. Its essential function in rapidly dividing cells provides a clear rationale for its targeting in a range of human diseases. The clinical success of first-generation inhibitors in autoimmune diseases has validated the therapeutic approach, while ongoing research continues to uncover the potential of next-generation inhibitors for cancer and viral infections. A thorough understanding of DHODH's mechanism, regulation, and the methodologies used to study its inhibition is paramount for the successful development of novel and more effective therapeutics targeting this critical enzyme.

References

- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroorotate Dehydrogenase (DHODH): A Pivotal Therapeutic Target in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has emerged as a clinically validated and highly promising therapeutic target for the treatment of autoimmune diseases. This mitochondrial enzyme plays a rate-limiting role in the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including activated lymphocytes that are key drivers of autoimmune pathology. By inhibiting DHODH, the supply of essential nucleotides for DNA and RNA synthesis is restricted, leading to a cytostatic effect on pathogenic immune cells and a dampening of the inflammatory cascade. This guide provides a comprehensive overview of DHODH as a therapeutic target, detailing its mechanism of action, summarizing key quantitative data for prominent inhibitors, providing detailed experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.

The Critical Role of DHODH in Autoimmunity

Autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS) are characterized by the aberrant activation and proliferation of T and B lymphocytes, which attack the body's own tissues. These rapidly dividing immune cells have a high demand for pyrimidines, the building blocks of DNA and RNA.[1] While most cells can utilize the pyrimidine salvage pathway, activated lymphocytes are particularly dependent on the de novo synthesis pathway to meet their needs for clonal expansion.[2]

DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3] This reaction is coupled to the mitochondrial electron transport chain.[4] Inhibition of DHODH selectively targets these metabolically active, proliferating lymphocytes, leading to their cell cycle arrest and a reduction in the production of pro-inflammatory cytokines, without causing widespread immunosuppression.[5]

Mechanism of Action of DHODH Inhibitors

DHODH inhibitors are a class of drugs that bind to the DHODH enzyme, blocking its catalytic function. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, thereby halting the proliferation of activated T and B cells. This targeted immunomodulatory effect has been successfully exploited in the treatment of autoimmune diseases. The approved drugs Leflunomide and its active metabolite Teriflunomide are prominent examples of DHODH inhibitors.

Quantitative Data on DHODH Inhibitors

The efficacy of DHODH inhibitors can be quantified through various in vitro and clinical parameters. The following tables summarize key data for prominent DHODH inhibitors.

Table 1: In Vitro Potency of DHODH Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (Cell Growth, nM) | Reference(s) |

| Teriflunomide | Human DHODH | 307 | - | - | |

| Brequinar | Human DHODH | 5.2 | HeLa | 156 | |

| Dhodh-IN-16 | Human DHODH | 0.396 | MOLM-13 | 0.2 | |

| BAY 2402234 | Human DHODH | 1.2 | - | - | |

| Vidofludimus | Human DHODH | 41-160 | - | - |

Table 2: Clinical Efficacy of Approved DHODH Inhibitors

| Drug | Disease | Key Efficacy Endpoint | Result | Reference(s) |

| Teriflunomide (14 mg/day) | Multiple Sclerosis (Relapsing-Remitting) | Reduction in Annualized Relapse Rate (ARR) vs. Placebo (TEMSO trial) | 31% | |

| Teriflunomide (14 mg/day) | Multiple Sclerosis (Relapsing-Remitting) | Reduction in Annualized Relapse Rate (ARR) vs. Placebo (TOWER trial) | 36% | |

| Leflunomide (20 mg/day) | Rheumatoid Arthritis | ACR20 Response Rate at 6 months | 48.2% | |

| Leflunomide (20 mg/day) | Rheumatoid Arthritis | ACR50 Response Rate at 6 months | 25.3% | |

| Leflunomide (20 mg/day) | Rheumatoid Arthritis | ACR70 Response Rate at 6 months | 11.7% | |

| Leflunomide | Refractory Rheumatoid Arthritis | ACR20 Response Rate at 24 weeks (in combination with methotrexate) | 84% | |

| Leflunomide | Refractory Rheumatoid Arthritis | ACR50 Response Rate at 24 weeks (in combination with methotrexate) | 64% | |

| Leflunomide | Refractory Rheumatoid Arthritis | ACR70 Response Rate at 24 weeks (in combination with methotrexate) | 32% |

Table 3: Pharmacokinetic Properties of Approved DHODH Inhibitors

| Drug | Active Metabolite | Half-Life | Time to Steady State | Key Notes | Reference(s) |

| Leflunomide | Teriflunomide | ~2 weeks | ~3 months | Rapidly converted to Teriflunomide. | |

| Teriflunomide | - | ~2 weeks | ~3 months | Highly protein-bound (>99%). |

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The primary signaling pathway affected by DHODH inhibitors is the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a depletion of orotate and subsequent pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes.

Caption: DHODH inhibition blocks a key step in pyrimidine synthesis.

Downstream Effects of DHODH Inhibition on T-Cell Function

Beyond halting proliferation, DHODH inhibition has further downstream effects on T-cell function, notably a reduction in the production of pro-inflammatory cytokines.

Caption: DHODH inhibition reduces T-cell proliferation and cytokine production.

General Experimental Workflow for Evaluating DHODH Inhibitors

A systematic approach is crucial for the preclinical evaluation of novel DHODH inhibitors. The workflow typically progresses from in vitro enzymatic and cell-based assays to in vivo animal models of autoimmune disease.

Caption: A typical workflow for the preclinical evaluation of DHODH inhibitors.

Detailed Experimental Protocols

DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the in vitro potency (IC50) of a compound against recombinant human DHODH.

-

Principle: The activity of DHODH is measured by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP), which acts as a final electron acceptor. The rate of decrease in absorbance at 600-650 nm is proportional to DHODH activity.

-

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotic acid (DHO) substrate

-

Decylubiquinone (Coenzyme Q10 analog)

-

2,6-dichloroindophenol (DCIP)

-

Test inhibitor dissolved in DMSO

-

96-well microplate

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted inhibitor to the respective wells. Include a DMSO-only control (vehicle control).

-

Add the recombinant DHODH enzyme to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate mixture to all wells.

-

Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader.

-

Calculate the rate of reaction (Vmax) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.

-

Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells. This allows for the visualization of distinct generations of proliferating cells by flow cytometry.

-

Materials:

-

Isolated human or murine T-cells

-

CellTrace™ CFSE Cell Proliferation Kit

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28)

-

Test inhibitor dissolved in DMSO

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Labeling:

-

Prepare a single-cell suspension of T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add varying concentrations of the DHODH inhibitor. Include a vehicle control (DMSO).

-

Activate the T-cells with anti-CD3/CD28 antibodies or beads.

-

Culture the cells for 3-5 days at 37°C, 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

If desired, stain for surface markers (e.g., CD4, CD8).

-

Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

Analyze the data to quantify the percentage of divided cells and the proliferation index based on the dilution of CFSE fluorescence.

-

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of a DHODH inhibitor on cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan, measured spectrophotometrically, is proportional to the number of viable cells.

-

Materials:

-

Adherent or suspension cells (e.g., activated T-cells, cell lines)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test inhibitor dissolved in DMSO

-

96-well plate

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) overnight.

-

Treat the cells with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control.

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and plot against the inhibitor concentration to determine the EC50 or IC50 for cell growth.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.

-

Principle: Immunization of susceptible strains of mice (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response leading to polyarthritis.

-

Procedure Outline:

-

Induction of Arthritis:

-

On day 0, immunize male DBA/1 mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

-

On day 21, administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant.

-

-

Treatment:

-

Begin treatment with the DHODH inhibitor (e.g., via oral gavage) either prophylactically (before or at the time of initial immunization) or therapeutically (after the onset of clinical signs of arthritis). Include a vehicle control group.

-

-

Efficacy Evaluation:

-

Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.

-

At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.

-

-

Future Directions and Conclusion

DHODH inhibition represents a powerful and selective immunomodulatory strategy for the treatment of autoimmune diseases. The clinical success of Leflunomide and Teriflunomide has validated this target, and ongoing research is focused on developing next-generation inhibitors with improved potency and safety profiles. Future investigations will likely explore the application of DHODH inhibitors in a broader range of autoimmune and inflammatory conditions, as well as their potential in combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the field of DHODH-targeted therapeutics.

References

- 1. Teriflunomide cuts annual MS relapse rate more than a third | MDedge [mdedge.com]

- 2. mdbioproducts.com [mdbioproducts.com]

- 3. A Phase II study of the safety and efficacy of teriflunomide in multiple sclerosis with relapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teriflunomide Lowers Annualized Relapse Rate 30% in MS | MDedge [mdedge.com]

- 5. mucosalimmunology.ch [mucosalimmunology.ch]

The Structural Biology of Human Dihydroorotate Dehydrogenase: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Structure, Function, and Therapeutic Targeting of a Key Enzyme in Pyrimidine Biosynthesis

Abstract

Human dihydroorotate dehydrogenase (hDHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth committed step—the oxidation of dihydroorotate to orotate.[1][2] This mitochondrial flavoprotein is a well-established therapeutic target for autoimmune diseases, cancer, and viral infections.[3][4][5] This technical guide provides a comprehensive overview of the structural biology of hDHODH, including its architecture, catalytic mechanism, and interaction with inhibitors. Detailed experimental protocols for the expression, purification, crystallization, and enzymatic analysis of hDHODH are provided, alongside a curated summary of key quantitative data. Visualizations of the pyrimidine biosynthesis pathway, a typical experimental workflow, and the enzyme's structural organization are presented to facilitate a deeper understanding of this important drug target.

Introduction: The Central Role of hDHODH in Pyrimidine Metabolism

The de novo synthesis of pyrimidines is essential for the production of nucleotides required for DNA and RNA synthesis, making it a fundamental process for cell proliferation. Human DHODH is unique among the enzymes of this pathway as it is located on the inner mitochondrial membrane, directly linking pyrimidine biosynthesis to the electron transport chain. It is a class 2 DHODH, utilizing a flavin mononucleotide (FMN) cofactor and ubiquinone as the electron acceptor. The dependence of rapidly proliferating cells, such as cancer cells and activated lymphocytes, on this pathway underscores the therapeutic potential of hDHODH inhibition.

Structural Architecture of Human DHODH

The crystal structure of hDHODH reveals a monomeric enzyme composed of two principal domains: an N-terminal α-helical domain and a C-terminal α/β-barrel domain.

-

N-terminal Domain: This domain consists of two α-helices that form a tunnel-like opening. This tunnel serves as the binding site for the co-substrate ubiquinone and for many known inhibitors. The N-terminal region also contains a transmembrane segment that anchors the enzyme to the inner mitochondrial membrane.

-

C-terminal Domain: This domain adopts a classic α/β-barrel fold and houses the active site where the oxidation of dihydroorotate occurs. The FMN cofactor is non-covalently bound within this domain, positioned to accept electrons from dihydroorotate.

A flexible loop connecting the two domains has been observed to play a role in controlling access to the active site.

Visualization of hDHODH Structural Organization

Caption: Figure 1: Domain Organization of hDHODH

Catalytic Mechanism and Role in Pyrimidine Biosynthesis

The enzymatic reaction catalyzed by hDHODH is the oxidation of (S)-dihydroorotate to orotate. This reaction is the only redox step in the de novo pyrimidine synthesis pathway. The enzyme follows a ping-pong kinetic mechanism. In the first step, dihydroorotate binds to the active site and is oxidized to orotate, with the concomitant reduction of FMN to FMNH₂. Orotate is then released. In the second step, ubiquinone binds in the hydrophobic tunnel of the N-terminal domain and is reduced to ubiquinol by FMNH₂, which is in turn re-oxidized to FMN, completing the catalytic cycle.

Visualization of the De Novo Pyrimidine Biosynthesis Pathway

Caption: Figure 2: De Novo Pyrimidine Biosynthesis Pathway

hDHODH as a Therapeutic Target

The inhibition of hDHODH leads to the depletion of the pyrimidine pool, which disproportionately affects rapidly dividing cells. This makes hDHODH an attractive target for the treatment of various diseases.

-

Autoimmune Diseases: Leflunomide and its active metabolite teriflunomide are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.

-

Cancer: Several hDHODH inhibitors are in clinical trials for the treatment of various cancers, including acute myeloid leukemia (AML).

-

Antiviral Therapy: By reducing the intracellular nucleotide pool, hDHODH inhibitors can impair the replication of viruses that rely on host cell machinery.

Quantitative Data Summary

Table 1: Crystallographic Data for Selected hDHODH Structures

| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free |

| 1D3G | Brequinar Analog | 1.60 | 0.168 | 0.162 |

| 4JTU | Brequinar Analog | 1.90 | 0.171 | 0.199 |

| 5HQE | Compound 18T | 1.62 | 0.160 | 0.182 |

| 4RK8 | DH03A356 | 2.22 | 0.142 | 0.177 |

| 6M2B | S416 | 1.76 | - | - |

Data sourced from the RCSB Protein Data Bank.

Table 2: Inhibitory Potency of Selected hDHODH Inhibitors

| Inhibitor | IC₅₀ (nM) | Assay Type |

| Brequinar | 2.1 | Enzymatic (Fluorescence) |

| Teriflunomide | 24.5 | Enzymatic (Fluorescence) |

| Leflunomide | >10,000 | Enzymatic (Fluorescence) |

| BAY-2402234 | 0.42 | Enzymatic (Fluorescence) |

| H-006 | 3.8 | Enzymatic (DCIP reduction) |

Data compiled from various sources.

Experimental Protocols

Expression and Purification of Recombinant hDHODH

A common method for producing hDHODH for structural and functional studies involves expression in Escherichia coli.

-

Cloning: The cDNA encoding a truncated form of hDHODH (typically lacking the N-terminal transmembrane domain to improve solubility) is cloned into an expression vector such as pET28a, often with an N-terminal His-tag and a cleavable SUMO tag to enhance expression and solubility.

-

Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3) Codon Plus. Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 100 µM), and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 24 hours) to promote proper protein folding.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged hDHODH is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Tag Cleavage and Further Purification: The His-SUMO tag is cleaved by a specific protease (e.g., ULP1). A second Ni-NTA chromatography step is performed to remove the cleaved tag and the protease. The flow-through containing the untagged hDHODH is collected.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the monomeric hDHODH from any aggregates and to exchange the protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Enzymatic Assay of hDHODH Activity

The activity of hDHODH can be measured using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrates: L-dihydroorotic acid (DHO) and a quinone analog such as decylubiquinone.

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).

-

Enzyme: Purified recombinant hDHODH.

-

Inhibitors: Dissolved in DMSO.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, hDHODH enzyme, and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

-

Immediately monitor the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode. The reduction of DCIP by the enzyme results in a loss of absorbance.

-

The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.

-

For inhibitor studies, the percent inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

-

Crystallization of hDHODH

High-resolution crystal structures of hDHODH are essential for understanding its mechanism and for structure-based drug design.

-

Protein Preparation: Highly pure and concentrated (e.g., 5-10 mg/mL) hDHODH is required. The protein should be in a low-salt buffer to avoid interference with crystallization conditions.

-

Crystallization Screening: Initial crystallization conditions are typically screened using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small volume of the protein solution is mixed with an equal volume of the reservoir solution, and the drop is equilibrated against the reservoir.

-

Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain larger, single crystals suitable for X-ray diffraction. A common crystallization condition for hDHODH involves polyethylene glycol as the precipitant.

-

X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed to determine the crystal structure.

Visualization of a General Experimental Workflow for hDHODH Inhibitor Screening

Caption: Figure 3: Workflow for hDHODH Inhibitor Screening

Conclusion

The structural and functional characterization of human dihydroorotate dehydrogenase has provided invaluable insights into its catalytic mechanism and its role in human health and disease. As a validated drug target, hDHODH continues to be an area of intense research for the development of novel therapeutics. The detailed structural information available, coupled with robust experimental protocols, provides a solid foundation for structure-based drug design efforts aimed at discovering next-generation inhibitors with improved potency and selectivity. This guide serves as a comprehensive resource for researchers dedicated to advancing our understanding of hDHODH and harnessing its therapeutic potential.

References

- 1. Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The In Vitro Antiviral Spectrum of DHODH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Dihydroorotate Dehydrogenase (DHODH) inhibitors, a promising class of host-targeting antiviral agents. By inhibiting a crucial host enzyme required for the de novo synthesis of pyrimidines, these compounds effectively starve viruses of the necessary building blocks for replication, offering a broad-spectrum antiviral strategy with a high barrier to resistance.[1] This document summarizes quantitative antiviral activity, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: Targeting a Host Dependency for Broad-Spectrum Antiviral Activity

Viruses, as obligate intracellular parasites, are fundamentally reliant on the host cell's metabolic machinery for their propagation.[2] A critical metabolic pathway for many viruses, particularly rapidly replicating RNA viruses, is the de novo pyrimidine biosynthesis pathway, which provides the necessary nucleotides (uridine and cytidine) for viral genome synthesis.[3] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.

Inhibition of DHODH depletes the intracellular pyrimidine pool, thereby hindering viral replication. This host-centric approach carries two significant advantages:

-

Broad-Spectrum Activity: As many viruses rely on this central metabolic pathway, DHODH inhibitors have demonstrated efficacy against a wide range of viruses.

-

High Barrier to Resistance: By targeting a stable host enzyme rather than a mutable viral protein, the development of viral resistance is significantly less likely.

Quantitative In Vitro Antiviral Spectrum of DHODH Inhibitors

The following tables summarize the in vitro antiviral activity of prominent DHODH inhibitors against a variety of viruses. The data includes the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50%, the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of the host cells, and the Selectivity Index (SI), calculated as CC50/EC50, which is a measure of the compound's therapeutic window.

Table 1: Antiviral Activity against Influenza A Virus

| Inhibitor | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Leflunomide | WSN | MDCK | >25 | >100 | - |

| Teriflunomide | WSN | MDCK | 35.02 | 178.50 | 5.10 |

| Brequinar | H1N1 | Not Specified | 0.241 | 2.87 | 11.91 |

| S312 | WSN | MDCK | 2.37 | >100 | >42.19 |

| S416 | WSN | MDCK | 0.061 | 1.63 | 26.72 |

| Compound 11 | A/PR/8/34(H1N1) | Not Specified | 0.85 ± 0.05 | Not Specified | Not Specified |

| Teriflunomide | A/PR/8/34(H1N1) | Not Specified | 35.02 ± 3.33 | Not Specified | Not Specified |

Table 2: Antiviral Activity against Coronaviruses (including SARS-CoV-2)

| Inhibitor | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| S312 | SARS-CoV-2 | Vero | 1.56 | >158.2 | >101.41 |

| S416 | SARS-CoV-2 | Vero | 0.017 | 178.6 | 10,505.88 |

| PTC299 | SARS-CoV-2 | Vero E6 | 0.0026 | >10 | >3800 |

| IMU-838 | SARS-CoV-2 | Vero E6 | ~1.6 | Not Specified | Not Specified |

| Teriflunomide | SARS-CoV-2 | Not Specified | 26.06 ± 4.32 | Not Specified | Not Specified |

| Compound 11 | SARS-CoV-2 | Vero-ACE2-TMPRSS2 | 3.60 ± 0.67 | Not Specified | Not Specified |

| Brequinar | SARS-CoV-2 | Calu-3 | Not Specified | 17 | Not Specified |

| Teriflunomide | SARS-CoV-2 | Calu-3 | Not Specified | 164 | Not Specified |

Table 3: Antiviral Activity against Other RNA Viruses

| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Brequinar | Zika Virus (ZIKV) | Not Specified | 0.017 - 0.061 | Not Specified | Not Specified |

| Brequinar | Dengue Virus (DENV) | Not Specified | 0.017 - 0.061 | Not Specified | Not Specified |

| RYL-634 | Ebola Virus (EBOV) | Huh7 | 0.079 | Not Specified | Not Specified |

Mechanism of Action: Depletion of Pyrimidine Pools

The primary antiviral mechanism of DHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for both uridine triphosphate (UTP) and cytidine triphosphate (CTP). These nucleotides are critical substrates for viral RNA-dependent RNA polymerases (RdRp), the enzymes responsible for replicating the genomes of RNA viruses. By inhibiting DHODH, these compounds effectively reduce the available pool of pyrimidines, thereby stalling viral replication.

In addition to direct inhibition of viral replication, some studies suggest that DHODH inhibitors may also exert antiviral effects by stimulating the expression of interferon-stimulated genes (ISGs), thereby activating the host's innate immune response.

Figure 1. Mechanism of action of DHODH inhibitors.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of DHODH inhibitors.

Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

This assay determines the concentration of the inhibitor that is toxic to the host cells, providing the CC50 value.

Materials:

-

Host cell line cultured in 96-well plates

-

DHODH inhibitor stock solution

-

Cell culture medium

-

MTT or CCK-8 reagent

-

Plate reader

Procedure:

-

Seed host cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the DHODH inhibitor in cell culture medium.

-

Remove the existing medium and add the medium containing the various concentrations of the inhibitor to the cells. Include vehicle-only controls.

-

Incubate the plate for a duration equivalent to the antiviral assay (typically 48-72 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control to determine the CC50.

Plaque Reduction Assay (PRA)

The PRA is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

-

Confluent monolayer of host cells in 6- or 12-well plates

-

Virus stock with a known titer

-

DHODH inhibitor stock solution

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Crystal violet staining solution

-

Formalin or other fixative

Procedure:

-

Pre-treat the confluent cell monolayers with serial dilutions of the DHODH inhibitor for 1-2 hours.

-

Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Add an overlay medium containing the corresponding concentrations of the DHODH inhibitor.

-

Incubate the plates until plaques are visible (typically 2-5 days).

-

Fix the cells with formalin and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control to determine the EC50.

Viral RNA Quantification (qRT-PCR)

This assay measures the effect of the inhibitor on the replication of viral genetic material.

Materials:

-

Host cells cultured in multi-well plates

-

Virus stock

-

DHODH inhibitor stock solution

-

RNA extraction kit

-

qRT-PCR reagents (primers, probe, master mix)

-

qRT-PCR instrument

Procedure:

-

Seed host cells and, once attached, infect them with the virus at a specific multiplicity of infection (MOI).

-

Treat the infected cells with serial dilutions of the DHODH inhibitor.

-

At a predetermined time post-infection, harvest the cell supernatant or lyse the cells.

-

Extract total RNA using a commercial kit.

-

Perform qRT-PCR using primers and a probe specific to a conserved region of the viral genome.

-

Quantify the viral RNA copy number and compare the levels in treated samples to untreated controls to determine the reduction in viral replication and calculate the EC50.

Figure 2. General experimental workflow for evaluating DHODH inhibitors.

Conclusion and Future Directions

The in vitro data strongly support the continued investigation of DHODH inhibitors as broad-spectrum antiviral agents. The potent activity against a range of clinically significant RNA viruses, including influenza and coronaviruses, highlights their potential for both therapeutic and prophylactic applications. The host-targeting mechanism of action is a key advantage, suggesting a higher barrier to the development of viral resistance.

Future research should focus on:

-

Expanding the in vitro testing to a wider range of viruses, including DNA viruses.

-

Investigating the potential for synergistic effects when used in combination with direct-acting antivirals.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.

-

Optimizing the therapeutic index of existing DHODH inhibitors to minimize potential cytotoxicity.

The development of potent and safe DHODH inhibitors represents a promising strategy in the ongoing search for effective broad-spectrum antiviral therapies to combat both existing and emerging viral threats.

References

An In-depth Technical Guide to Preclinical Studies of Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical evaluation of Dihydroorotate Dehydrogenase (DHODH) inhibitors in oncology. It covers the core mechanism of action, summarizes key quantitative data from preclinical studies of various inhibitors, details common experimental protocols, and explores the rationale for combination therapies.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Cellular metabolism is frequently dysregulated in cancer to sustain rapid proliferation and growth.[1] One such critical pathway is the de novo synthesis of pyrimidines, which provides the necessary precursors for RNA and DNA.[1][2] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells exhibit a heightened dependence on the de novo pathway, creating a therapeutic window.[1][3]

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. Its inhibition leads to the depletion of the pyrimidine pool, subsequently causing cell cycle arrest, differentiation, and apoptosis in rapidly dividing cancer cells. This makes DHODH a compelling and validated therapeutic target for cancer therapy, with several inhibitors demonstrating robust preclinical anticancer activity across diverse cancer types.

Mechanism of Action and Signaling Pathways

The primary mechanism of DHODH inhibitors is the direct blockade of the de novo pyrimidine biosynthesis pathway. This action depletes intracellular uridine monophosphate (UMP) stores, which not only halts DNA and RNA synthesis but also impacts numerous downstream signaling pathways crucial for cancer cell survival and proliferation.

Core Pathway: Pyrimidine Synthesis Inhibition

Inhibition of DHODH directly blocks the conversion of dihydroorotate to orotate, creating a metabolic bottleneck that starves cancer cells of essential building blocks for nucleic acids.

Downstream Cellular Effects

Pyrimidine starvation induced by DHODH inhibition triggers a cascade of downstream effects, including the modulation of key oncogenic and tumor suppressor pathways. Studies have shown that this metabolic stress can lead to the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway. Furthermore, in acute myeloid leukemia (AML), DHODH inhibition has been shown to activate AP-1 transcription factors, contributing to the induction of cell differentiation.

Modulation of the Tumor Microenvironment

Recent preclinical studies have revealed that DHODH inhibition can modulate the tumor immune microenvironment. By depleting pyrimidines, DHODH inhibitors can cause an upregulation of antigen presentation pathway (APP) genes and Major Histocompatibility Complex class I (MHC-I) on the surface of cancer cells. This enhanced antigen presentation makes tumor cells more visible to the immune system, providing a strong rationale for combination therapy with immune checkpoint inhibitors.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo activities of several prominent DHODH inhibitors from preclinical cancer studies.

In Vitro Efficacy: Cell Proliferation and Enzymatic Inhibition

| Inhibitor | Cancer Type | Cell Line(s) | Parameter | Value | Reference |

| ASLAN003 | Acute Myeloid Leukemia (AML) | THP-1 | IC50 (Proliferation) | 152 nM | |

| Acute Myeloid Leukemia (AML) | MOLM-14 | IC50 (Proliferation) | 582 nM | ||

| Acute Myeloid Leukemia (AML) | KG-1 | IC50 (Proliferation) | 382 nM | ||

| Human DHODH | - | IC50 (Enzymatic) | 35 nM | ||

| BAY 2402234 | Acute Myeloid Leukemia (AML) | Various AML cell lines | IC50 (Proliferation) | Sub-nanomolar to low-nanomolar | |

| Diffuse Large B-cell Lymphoma (DLBCL) | Various DLBCL cell lines | IC50 (Proliferation) | Sub-nanomolar to low-nanomolar | ||

| Colorectal Carcinoma (CRC) | Various CRC cell lines | IC50 (Proliferation) | Sub-nanomolar to low-nanomolar | ||

| Dhodh-IN-16 | Human DHODH | - | IC50 (Enzymatic) | 0.396 nM | |

| Acute Myeloid Leukemia (AML) | MOLM-13 | IC50 (Viability) | 0.2 nM | ||

| Brequinar | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Various T-ALL cell lines | IC50 (Viability) | Dose-dependent decreases | |

| Leflunomide | Esophageal Squamous Cell Carcinoma (ESCC) | KYSE510 | IC50 | ~50 µM | |

| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE450 | IC50 | ~75 µM | ||

| Colorectal Carcinoma (CRC) | SW620 | IC50 | ~100 µM | ||

| Emvododstat (PTC299) | Acute Myeloid Leukemia (AML) | Various AML cell lines | CC50 | Broad potent activity |

In Vivo Efficacy: Tumor Growth Inhibition

| Inhibitor | Cancer Model | Study Type | Key Findings | Reference |

| ASLAN003 | AML Xenograft & PDX Models | Monotherapy | Substantially reduces leukemic burden and prolongs survival. | |

| BAY 2402234 | AML Xenograft & PDX Models | Monotherapy | Exhibits strong anti-tumor efficacy. | |

| DLBCL Xenograft & PDX Models | Monotherapy | Strong anti-tumor efficacy in various subtypes. | ||

| CRC Xenograft Models | Monotherapy | Strong anti-tumor efficacy in some, but not all, models. | ||

| Brequinar | Melanoma (B16F10 syngeneic) | Monotherapy & Combination | Impressive single-agent efficacy; significantly prolonged survival when combined with anti-CTLA-4/PD-1. | |

| T-ALL (Genetically engineered mouse model) | Monotherapy | Curative in a NOTCH1-driven T-ALL model. | ||

| Emvododstat (PTC299) | AML (MOLM-13 Xenograft) | Monotherapy | Dose-dependent reduction in the rate of tumor growth. | |

| (R)-HZ00 | ARN8 Xenograft | Combination | Significant tumor growth inhibition when combined with Nutlin-3 (MDM2 inhibitor). |

Key Experimental Protocols

This section outlines generalized protocols for essential preclinical assays used to evaluate DHODH inhibitors. Researchers should optimize these based on the specific inhibitor, cell line, and animal model.

In Vitro Cell Viability/Proliferation Assay

This assay determines the concentration of a DHODH inhibitor required to inhibit cancer cell growth by 50% (IC50).

-

Objective: To measure the dose-dependent effect of a DHODH inhibitor on cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., MOLM-13 for AML).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

DHODH inhibitor stock solution.

-

96-well opaque-walled microplates for luminescent assays.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

-

Protocol:

-

Cell Seeding: Culture cells and seed them in a 96-well plate at a predetermined optimal density. Allow adherent cells to attach overnight.

-

Treatment: Prepare serial dilutions of the DHODH inhibitor. Treat the cells and include a vehicle-only control. For specificity control, a parallel set of wells can be co-treated with 50-100 µM uridine to rescue cells from pyrimidine depletion.

-

Incubation: Incubate plates for a specified period, typically 72 hours.

-

Assay: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (e.g., luminescence) using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results to calculate the IC50 value using non-linear regression.

-

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of a DHODH inhibitor in a living organism.

References

An In-Depth Technical Guide to the Cellular Effects of Pyrimidine Depletion by DHODH Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a rate-limiting, mitochondrial enzyme that catalyzes the fourth step in this pathway.[1][2] Its inhibition leads to a rapid depletion of the intracellular pyrimidine pool, which has profound consequences, particularly for rapidly dividing cells like cancer cells that are highly dependent on this pathway.[3] This dependency has made DHODH a compelling therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][4]

This technical guide provides a comprehensive overview of the core cellular effects stemming from pyrimidine starvation induced by DHODH inhibition. We will delve into the molecular mechanisms of action, detailing the impact on cell cycle progression, DNA replication, programmed cell death, and key signaling pathways. The guide includes summaries of quantitative data from seminal studies, detailed experimental protocols for assessing these effects, and visualizations of the critical pathways and workflows involved.

The Role of DHODH in De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway generates pyrimidine nucleotides from basic precursors like glutamine and aspartate. DHODH, located on the inner mitochondrial membrane, is the only enzyme in this pathway linked to the electron transport chain. It facilitates the oxidation of dihydroorotate (DHO) to orotate, which is then converted to uridine monophosphate (UMP). UMP is the foundational precursor for all other pyrimidine nucleotides, including UTP and CTP for RNA synthesis and dCTP and dTTP for DNA synthesis.

Inhibitors of DHODH, such as Brequinar, Leflunomide (and its active metabolite Teriflunomide), effectively block this critical step, leading to the accumulation of upstream metabolites and a severe depletion of the pyrimidine pool necessary for nucleic acid synthesis and other metabolic processes.

De novo pyrimidine synthesis pathway highlighting the role of DHODH.

Core Cellular Effects of DHODH Inhibition

Replication Stress and S-Phase Cell Cycle Arrest

The most immediate and well-documented consequence of pyrimidine depletion is the induction of replication stress. During the S-phase of the cell cycle, the demand for deoxynucleotides for DNA synthesis is at its peak. A shortage of pyrimidine precursors (dCTP and dTTP) causes DNA replication forks to slow down and eventually stall. This stalling leads to the accumulation of single-stranded DNA (ssDNA), which activates the DNA Damage Response (DDR) pathway.

The cellular checkpoint kinase 1 (Chk1) is a key regulator that becomes activated in response to this stress, leading to a halt in cell cycle progression, predominantly in the S-phase, to prevent the propagation of incompletely replicated or damaged DNA.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Testing DHODH Inhibitor Activity in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, making DHODH a compelling therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] Inhibiting DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells that are highly dependent on this pathway.[3][4]

These application notes provide detailed protocols for testing the activity of DHODH inhibitors in a cell culture setting. The described assays will enable researchers to determine the potency of their compounds, confirm their mechanism of action, and elucidate their effects on cellular processes.

Key Signaling Pathway

The primary effect of a DHODH inhibitor is the disruption of the de novo pyrimidine synthesis pathway. This leads to a reduction in the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, arrests cell proliferation, and can induce apoptosis.

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a DHODH inhibitor on cell proliferation.

Materials:

-

Your cell line of interest (e.g., MOLM-13, HeLa)[4]

-

Complete cell culture medium

-

DHODH inhibitor compound

-

DMSO (cell culture grade)

-

96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit, MTT, or CCK-8 reagent

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density that allows for logarithmic growth during the incubation period (e.g., 1,000-10,000 cells/well). Allow cells to adhere overnight if applicable.

-

Compound Preparation: Prepare a serial dilution of the DHODH inhibitor in complete cell culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the DHODH inhibitor or vehicle control.

-

Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal stabilization.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis: Plot the cell viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Uridine Rescue Assay

This functional assay confirms that the observed cellular effect of the inhibitor is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Procedure:

-

Follow the Cell Viability/Proliferation Assay protocol as described above.

-

Co-treatment: In parallel, treat cells with the same serial dilution of the DHODH inhibitor in the presence of a high concentration of uridine (e.g., 100 µM).

-

Include a vehicle control and a uridine-only control.

-

Data Analysis: Compare the viability of cells treated with the inhibitor alone to those co-treated with uridine. A significant increase in viability in the co-treated wells indicates a successful rescue and confirms the on-target effect of the inhibitor.

Caption: Workflow for the Uridine Rescue Assay.

Cell Cycle Analysis

This protocol analyzes the effect of the DHODH inhibitor on cell cycle distribution.

Materials:

-

Your cell line of interest

-

6-well plates

-

DHODH inhibitor

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Ice-cold 70% Ethanol

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the DHODH inhibitor at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells once with cold PBS. Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This protocol is used to determine if the DHODH inhibitor induces programmed cell death.

Materials:

-

Your cell line of interest

-

6-well plates

-

DHODH inhibitor

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the DHODH inhibitor for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest all cells, including those in the supernatant. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro and Cellular Activity of DHODH Inhibitors

| Compound | Target/Cell Line | Assay Type | Parameter | Value | Reference |

| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | |

| Dhodh-IN-16 | MOLM-13 (AML) | Cell Viability | IC50 | 0.2 nM | |

| H-006 | Human DHODH | Enzymatic Assay | IC50 | 3.8 nM | |

| Brequinar | Human DHODH | Enzymatic Assay | IC50 | 2.1 nM | |

| Teriflunomide | Human DHODH | Enzymatic Assay | IC50 | 24.5 nM | |

| SBL-105 | Human DHODH | Enzymatic Assay | IC50 | 48.48 nM | |

| SBL-105 | THP-1 (AML) | Cell Viability | GI50 | 60.66 nM | |

| SBL-105 | TF-1 (AML) | Cell Viability | GI50 | 45.33 nM |

Table 2: Effect of DHODH Inhibitor on Cell Cycle Distribution

| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | - | Data | Data | Data |

| Inhibitor X | 1x IC50 | Data | Data | Data |

| Inhibitor X | 5x IC50 | Data | Data | Data |

Table 3: Induction of Apoptosis by DHODH Inhibitor

| Treatment | Concentration | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Vehicle Control | - | Data | Data | Data |

| Inhibitor X | 1x IC50 | Data | Data | Data |

| Inhibitor X | 5x IC50 | Data | Data | Data |

General Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel DHODH inhibitor.

Caption: General workflow for testing a DHODH inhibitor in cell culture.

References

Application Notes and Protocols for In Vivo Evaluation of DHODH Inhibitor Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo studies for evaluating the efficacy of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Detailed protocols for common animal models and analytical methods are included to facilitate robust preclinical research.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on it.[1][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and in some cases, cellular differentiation.[1] This mechanism makes DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.

Signaling Pathway of DHODH Inhibition

DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis. DHODH inhibitors block this step, leading to a reduction in uridine monophosphate (UMP) and downstream pyrimidine nucleotides. This disruption of nucleotide metabolism ultimately inhibits cell proliferation.

In Vivo Models for Efficacy Evaluation

The choice of an appropriate in vivo model is critical for evaluating the therapeutic potential of DHODH inhibitors. The selection depends on the disease indication (e.g., cancer, autoimmune disease) and the specific scientific questions being addressed.

Cancer Models

-

Xenograft Models : These models involve the implantation of human cancer cell lines or patient-derived xenografts (PDXs) into immunocompromised mice (e.g., NOD-SCID, nude mice). They are valuable for assessing the direct anti-tumor activity of a DHODH inhibitor.

-

Syngeneic Models : In these models, murine tumor cell lines are implanted into immunocompetent mice (e.g., C57BL/6, BALB/c). Syngeneic models are crucial for studying the interplay between the DHODH inhibitor and the immune system, particularly for evaluating combination therapies with immune checkpoint inhibitors.

-

Genetically Engineered Mouse Models (GEMMs) : GEMMs that spontaneously develop tumors, such as the TH-MYCN model for neuroblastoma, provide a system that more closely recapitulates human disease progression and tumor microenvironment.

-

Zebrafish Xenograft Models : This novel approach allows for rapid in vivo testing of drug efficacy and toxicity. Human cancer cells are implanted into zebrafish embryos, and tumor growth can be monitored in a relatively short timeframe.

Autoimmune Disease Models

Various animal models exist that mimic the pathology of human autoimmune diseases. For instance, mouse models for Sjögren's Syndrome are used to study the effects of therapeutics on lymphocytic infiltration and secretory gland function. The specific model chosen will depend on the autoimmune disease being targeted (e.g., rheumatoid arthritis, multiple sclerosis).

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of a DHODH inhibitor in a cancer model is outlined below.

Quantitative Data from In Vivo Studies

The efficacy of DHODH inhibitors is typically quantified by measuring tumor growth inhibition (TGI) and monitoring animal survival. The following tables summarize representative data for the well-characterized DHODH inhibitor, Brequinar.

Table 1: Brequinar Efficacy in Xenograft and Syngeneic Mouse Models

| Model Type | Cancer Type | Cell Line | Mouse Strain | Brequinar Dose & Route | Efficacy Outcome | Reference |

| Xenograft | Acute Myeloid Leukemia (AML) | MOLM-13 | NSG | 30 mg/kg, p.o., daily | Prolonged survival | |

| Xenograft | Lung Cancer | A549 | BALB/c nude | 50 mg/kg, i.p., daily | Tumor growth inhibition | |

| Xenograft | Neuroblastoma | SK-N-BE(2)C | Nude | 30 mg/kg, p.o., daily | Reduced tumor growth | |

| Syngeneic | Melanoma | B16F10 | C57BL/6 | 25 mg/kg, i.p., daily | Significant TGI, prolonged survival with anti-PD-1/CTLA-4 | |

| GEMM | Neuroblastoma | TH-MYCN | TH-MYCN | 30 mg/kg, p.o., daily | Strikingly prolonged survival |

Table 2: Brequinar Efficacy in a Zebrafish Xenograft Model

| Cancer Type | Cell Line | Brequinar Concentration | Treatment Duration | Efficacy Outcome | Reference |

| Medulloblastoma | D458 | 2.5 nM | 72 hours | Significantly inhibited tumor growth |

Experimental Protocols

Protocol 1: General Procedure for In Vivo Xenograft Studies

This protocol provides a general framework for evaluating a DHODH inhibitor in a subcutaneous xenograft model. Specific details should be optimized for each cancer model and test compound.

1. Animal Model and Cell Culture

-

Animals : Use immunocompromised mice (e.g., 6-8 week old female NOD-SCID or nude mice).

-

Cell Culture : Culture human cancer cells (e.g., A549 for lung cancer, MOLM-13 for AML) under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

2. Tumor Implantation

-

Resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by caliper measurements at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, DHODH inhibitor low dose, DHODH inhibitor high dose).

4. Drug Formulation and Administration

-

Formulation : The formulation will depend on the physicochemical properties of the DHODH inhibitor. A common vehicle for oral administration is a suspension in 0.5% methylcellulose. For intraperitoneal (IP) injection, the compound may be dissolved in a solvent like DMSO and then diluted with saline.

-

Dosing : The dose and schedule should be informed by prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. For reference, Brequinar has been administered to mice at doses ranging from 10 mg/kg to 30 mg/kg daily via IP injection or oral gavage.

5. Efficacy Evaluation

-

Measure tumor volume and body weight 2-3 times per week. Body weight loss exceeding 15-20% may necessitate euthanasia.

-

Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified endpoint volume.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

6. Endpoint Analyses

-

Tumor Growth Inhibition (TGI) : Calculate TGI as a percentage based on the difference in mean tumor volume between the treated and control groups.

-

Survival Analysis : In some studies, overall survival may be the primary endpoint.

-

Biomarker Analysis : Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved Caspase-3) on tumor tissues.

-

Flow Cytometry : For syngeneic models, analyze immune cell populations within the tumor microenvironment.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Prior to efficacy studies, an MTD study is crucial to determine a safe and effective dose range.

1. Study Design

-

Use a small number of healthy, non-tumor-bearing mice for each dose group.

-

Administer escalating doses of the DHODH inhibitor to different groups of mice.

-

Include a vehicle control group.

2. Monitoring

-

Monitor the animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, activity).

-

Record body weight daily or every other day.

-

The MTD is often defined as the highest dose that does not cause more than a 10-15% body weight loss and results in no mortality or severe morbidity.

Combination Therapies

DHODH inhibitors have shown synergistic effects when combined with other anticancer agents. This is often due to complementary mechanisms of action.

-

With BCL2 Inhibitors : In cancers like B-cell lymphoma, combining a DHODH inhibitor with a BCL2 inhibitor (e.g., Venetoclax) can lead to synergistic tumor growth inhibition.

-

With Immune Checkpoint Blockade (ICB) : DHODH inhibition can increase the expression of genes involved in antigen presentation, potentially sensitizing tumors to immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4.

Troubleshooting In Vivo Experiments

-

Suboptimal Efficacy : If a DHODH inhibitor shows poor efficacy in vivo despite potent in vitro activity, consider the pyrimidine salvage pathway. High levels of circulating uridine in vivo can rescue cells from the effects of DHODH inhibition. Measuring plasma uridine levels may be informative.

-

Unexpected Toxicity : If combination therapies result in unexpected toxicity, it may be due to overlapping toxicities. Conduct thorough toxicity profiling of each agent alone and in combination in a pilot study. Dose reduction of one or both agents may be necessary.

By leveraging the models, protocols, and data presented in these application notes, researchers can effectively design and execute robust in vivo studies to evaluate the efficacy of novel DHODH inhibitors for various therapeutic indications.

References

Application Notes and Protocols for High-Throughput Screening Assays of DHODH Inhibitors

For Researchers, Scientists, and Drug Development Professionals